molecular formula C16H18N2O2S2 B3909822 N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide

N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide

Cat. No. B3909822
M. Wt: 334.5 g/mol
InChI Key: XGGVDJGEURAQPB-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide” is an organic compound containing a thiophene ring, a tert-butylamino group, and a carboxamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The tert-butylamino group consists of a tertiary butyl group attached to an amino group. The carboxamide group is a functional group derived from carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, the tert-butylamino group, and the carboxamide group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The thiophene ring, the tert-butylamino group, and the carboxamide group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-16(2,3)18-14(19)12(10-11-6-4-8-21-11)17-15(20)13-7-5-9-22-13/h4-10H,1-3H3,(H,17,20)(H,18,19)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGVDJGEURAQPB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC=CS1)/NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide
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N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide
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N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide
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N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide
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N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide
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N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide

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